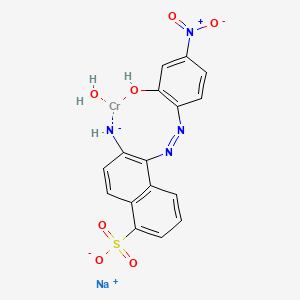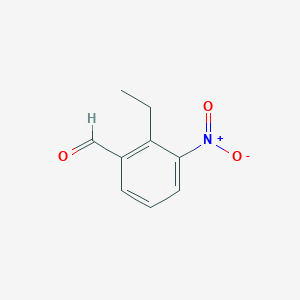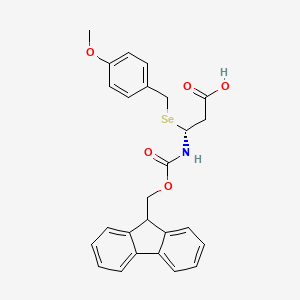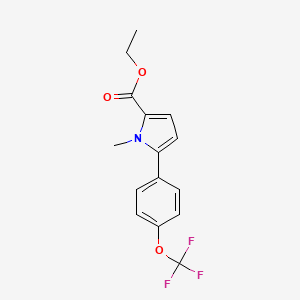
6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt) is a complex organic compound with the molecular formula C16H8CrN4NaO7S and a molecular weight of 475.31 . This compound is known for its vibrant color properties and is commonly used as a dye in various industrial applications.
Preparation Methods
The synthesis of 6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt) involves several steps:
Diazotization: 2-Amino-5-nitrophenol undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-Aminonaphthalene-1-sulfonic acid to form the azo compound.
Chromium Processing: The resulting azo compound is treated with formic acid and chromium to produce the final product.
Chemical Reactions Analysis
6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt) undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: The compound is used in staining techniques to visualize biological samples under a microscope.
Mechanism of Action
The mechanism of action of 6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt) involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific proteins and enzymes, altering their activity.
Pathways: It can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt) is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
- Acid Green 11
- Acid Green 115
- Acid Green 111
- Acid Green 109
- Acid Green 125
- Acid Green 104
- Acid Brown 98
- Acid Green 122
- Acid Green 1
These compounds share some structural similarities but differ in their specific applications and properties.
Properties
Molecular Formula |
C16H12CrN4NaO7S- |
|---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
sodium;6-azanidyl-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-1-sulfonate;chromium;hydrate |
InChI |
InChI=1S/C16H11N4O6S.Cr.Na.H2O/c17-12-6-5-10-11(2-1-3-15(10)27(24,25)26)16(12)19-18-13-7-4-9(20(22)23)8-14(13)21;;;/h1-8H,(H3-,17,18,19,21,24,25,26);;;1H2/q-1;;+1;/p-1 |
InChI Key |
UGXBMQRAINDRGB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)[NH-])C(=C1)S(=O)(=O)[O-].O.[Na+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Thiophene-2-carbonylsulfanyl)propanoyl]-1,3-thiazolidine-5-carboxylic acid](/img/structure/B14801124.png)
![2-(8-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14801126.png)


![4-{[(E)-naphthalen-2-ylmethylidene]amino}benzamide](/img/structure/B14801137.png)
![ethyl 3-[(1E)-2-amino-1-cyanoeth-1-en-1-yl]-6,7-dichloro-1-methyl-1H-indole-2-carboxylate](/img/structure/B14801141.png)
![2-methyl-N-(4-{[2-(phenylcarbamothioyl)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14801144.png)

![5-bromo-N-[(5-methylpiperidin-2-yl)methyl]pyridin-2-amine](/img/structure/B14801156.png)
![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B14801163.png)
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(furan-2-yl)prop-2-enehydrazide](/img/structure/B14801170.png)
![(4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801179.png)
![Spiro[7-azabicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylic acid, 4'-methyl-, 1,1-dimethylethyl ester, (1S,2S,4R)-](/img/structure/B14801182.png)
![9H-fluoren-9-ylmethyl (5S)-7-(4-methylpentan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14801202.png)
